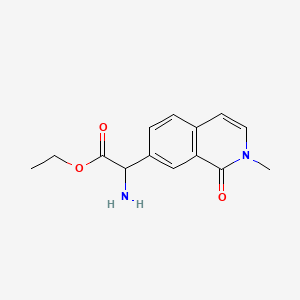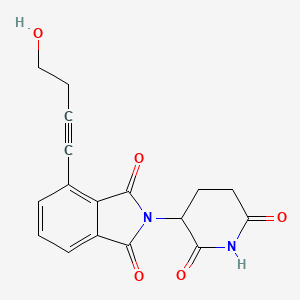
Thalidomide-propargyl-C1-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-propargyl-C1-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its immunomodulatory and anti-angiogenic properties. This compound is particularly notable for its role in the development of proteolysis-targeting chimeras (PROTACs), which are used to degrade specific proteins within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide-propargyl-C1-OH typically involves the functionalization of thalidomide with a propargyl group. This is achieved through a series of chemical reactions, including nucleophilic substitution and click chemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions
Thalidomide-propargyl-C1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Nucleophiles: Such as sodium azide (NaN₃) and sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can be further utilized in the synthesis of PROTACs and other bioactive molecules .
科学研究应用
Thalidomide-propargyl-C1-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and PROTACs.
Biology: Employed in studies of protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
作用机制
The mechanism of action of thalidomide-propargyl-C1-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This process is crucial for the compound’s role in PROTACs, which are designed to target and degrade specific proteins within cells .
相似化合物的比较
Similar Compounds
Similar compounds to thalidomide-propargyl-C1-OH include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness
This compound is unique due to its propargyl functional group, which allows for click chemistry applications and the synthesis of PROTACs. This functionalization enhances its utility in targeted protein degradation, making it a valuable tool in chemical biology and drug discovery .
属性
分子式 |
C17H14N2O5 |
|---|---|
分子量 |
326.30 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-(4-hydroxybut-1-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O5/c20-9-2-1-4-10-5-3-6-11-14(10)17(24)19(16(11)23)12-7-8-13(21)18-15(12)22/h3,5-6,12,20H,2,7-9H2,(H,18,21,22) |
InChI 键 |
RCURVMCDRZLWPP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


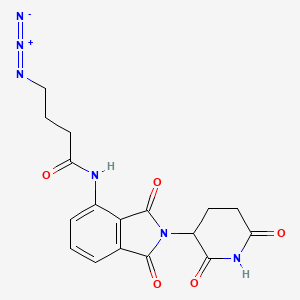

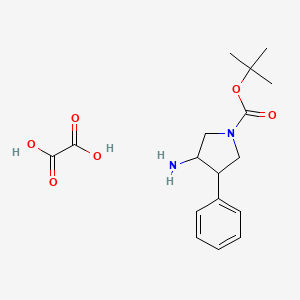
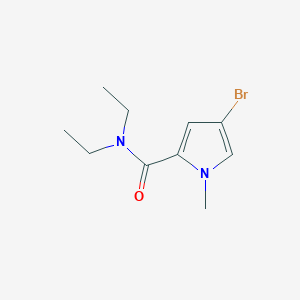
![2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776458.png)
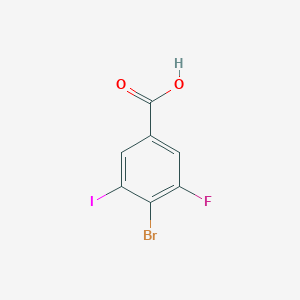


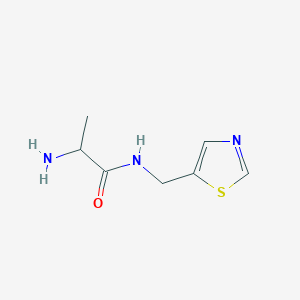
![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)
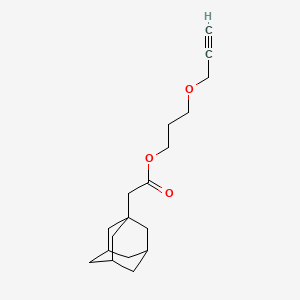
![O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate](/img/structure/B14776498.png)

